Elovl6-IN-1 -

Elovl6-IN-1

Catalog Number: EVT-8307922
CAS Number:
Molecular Formula: C27H24F3N3O3
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Elovl6-IN-1 is derived from studies focused on the enzymatic activity of ELOVL6. The compound was developed to explore the potential therapeutic benefits of modulating fatty acid profiles in various biological systems. As a small molecule inhibitor, Elovl6-IN-1 falls under the classification of pharmacological agents targeting lipid metabolic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Elovl6-IN-1 involves several key steps typically utilized in organic chemistry for developing enzyme inhibitors. While specific synthetic routes for Elovl6-IN-1 are not detailed in the available literature, general approaches include:

  1. Designing a Lead Compound: Initial compounds are often designed based on the active site characteristics of ELOVL6.
  2. Chemical Synthesis: Utilizing standard organic synthesis techniques such as:
    • Reactions involving amines, carboxylic acids, and other functional groups to build the core structure.
    • Purification techniques such as chromatography to isolate the desired compound.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
Molecular Structure Analysis

Structure and Data

  • Aromatic rings for hydrophobic interactions.
  • Polar functional groups that can form hydrogen bonds with amino acid residues in the enzyme's active site.

The precise molecular formula and structural data would be determined through experimental analysis post-synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Elovl6-IN-1 functions primarily through competitive inhibition of ELOVL6. The mechanism involves:

  1. Binding to the Active Site: The inhibitor competes with natural substrates (like palmitoyl-CoA) for access to the enzyme's active site.
  2. Reduction of Enzyme Activity: This competitive binding reduces the conversion rate of palmitoyl-CoA into longer-chain fatty acids, altering lipid metabolism.

Experimental assays typically involve measuring fatty acid elongation rates in the presence and absence of Elovl6-IN-1 to quantify its inhibitory effect.

Mechanism of Action

Process and Data

The mechanism by which Elovl6-IN-1 exerts its effects can be outlined as follows:

  1. Inhibition of Fatty Acid Elongation: By inhibiting ELOVL6, Elovl6-IN-1 decreases the synthesis of long-chain fatty acids, which are critical for various cellular functions.
  2. Alteration of Lipid Profiles: This inhibition can lead to changes in cellular lipid composition, impacting membrane fluidity and signaling pathways associated with metabolism.

Studies have shown that modulation of ELOVL6 activity can significantly influence metabolic pathways related to obesity and insulin sensitivity, suggesting potential therapeutic applications for Elovl6-IN-1 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties (such as melting point or solubility) for Elovl6-IN-1 are not provided in available literature, small molecule inhibitors generally exhibit:

  • Molecular Weight: Typically within a range conducive for cellular uptake.
  • Solubility: Often designed to be soluble in common organic solvents or aqueous solutions depending on application needs.

Chemical properties would include stability under physiological conditions and reactivity with biological targets.

Applications

Scientific Uses

Elovl6-IN-1 has potential applications in various scientific fields:

  1. Metabolic Research: Investigating its role in lipid metabolism can provide insights into obesity-related mechanisms.
  2. Pharmacological Development: As a tool compound, it may assist in developing new therapies targeting metabolic disorders.
  3. Cellular Studies: Understanding how altering ELOVL6 activity affects cell signaling pathways involved in lipid metabolism.
Introduction to Elovl6 as a Therapeutic Target in Metabolic Disorders

Role of Elongation of Very Long-Chain Fatty Acid Family Member 6 in Fatty Acid Elongation and Lipid Homeostasis

Elongation of Very Long-Chain Fatty Acid Family Member 6 is an endoplasmic reticulum-resident enzyme that catalyzes the rate-limiting condensation step in the elongation of C₁₂–C₁₆ saturated and monounsaturated fatty acids. This biochemical process adds two-carbon units to acyl chains, primarily converting palmitic acid (C16:0) to stearic acid (C18:0) and palmitoleic acid (C16:1n-7) to cis-vaccenic acid (C18:1n-7) [1] [6]. Unlike other elongases in the Elongation of Very Long-Chain Fatty Acids family, Elongation of Very Long-Chain Fatty Acid Family Member 6 exhibits substrate specificity for medium-to-long-chain fatty acids rather than very-long-chain or polyunsaturated fatty acids [3]. Its activity directly influences the C16:0/C18:0 ratio in tissues—a critical determinant of membrane fluidity, lipid raft formation, and signal transduction efficiency [6].

Table 1: Fatty Acid Substrate Specificity of Mammalian Elongation of Very Long-Chain Fatty Acids Enzymes

EnzymePrimary SubstratesMajor Products
Elongation of Very Long-Chain Fatty Acid Family Member 1C16–C20 saturated/monounsaturatedC18–C24 fatty acids
Elongation of Very Long-Chain Fatty Acid Family Member 2C20–C22 polyunsaturatedC22–C24 polyunsaturated fatty acids
Elongation of Very Long-Chain Fatty Acid Family Member 6C12–C16 saturated/monounsaturatedC14–C18 fatty acids
Elongation of Very Long-Chain Fatty Acid Family Member 4C24–C26 fatty acids≥C26 very-long-chain fatty acids
Elongation of Very Long-Chain Fatty Acid Family Member 5C18–C20 polyunsaturatedC20–C22 polyunsaturated fatty acids

Transcriptional regulation of Elongation of Very Long-Chain Fatty Acid Family Member 6 occurs primarily through sterol regulatory element-binding protein 1c, which coordinates its expression with other lipogenic enzymes (e.g., fatty acid synthase, acetyl-CoA carboxylase) during fed states [3] [6]. Liver X receptor and peroxisome proliferator-activated receptor α also modulate its expression, integrating fatty acid elongation with broader metabolic networks [1]. Tissue-specific analyses reveal highest Elongation of Very Long-Chain Fatty Acid Family Member 6 expression in lipogenically active organs: liver, white adipose tissue, brown adipose tissue, and adrenal glands [3] [6]. During fasting-refeeding transitions, hepatic Elongation of Very Long-Chain Fatty Acid Family Member 6 mRNA increases >20-fold, establishing its centrality in de novo lipogenesis [6].

Pathophysiological Implications of Elongation of Very Long-Chain Fatty Acid Family Member 6 Dysregulation in Metabolic Diseases

Dysregulated Elongation of Very Long-Chain Fatty Acid Family Member 6 activity manifests in multiple metabolic disorders through altered fatty acid composition rather than total lipid accumulation. Elevated stearic acid (C18:0) and oleic acid (C18:1n-9) production driven by Elongation of Very Long-Chain Fatty Acid Family Member 6 overactivation promotes:

  • Hepatic Insulin Resistance: Increased C18:0 incorporation into diacylglycerol activates protein kinase C epsilon, which phosphorylates and inactivates insulin receptor substrate 2. This impairs insulin-induced Akt phosphorylation in hepatocytes [3] [6].
  • Nonalcoholic Steatohepatitis Progression: Elevated C18:0 and C18:1n-9 activate the NLR family pyrin domain-containing 3 inflammasome in Kupffer cells, amplifying hepatic inflammation, oxidative stress, and fibrosis [5].
  • Systemic Glucose Intolerance: Humans with impaired fasting glycemia exhibit reduced elongase activity indices for Elongation of Very Long-Chain Fatty Acid Family Member 5 and Elongation of Very Long-Chain Fatty Acid Family Member 2, but elevated Elongation of Very Long-Chain Fatty Acid Family Member 6 activity. This corresponds to decreased cis-vaccenic acid and increased stearic acid in plasma phospholipids—a signature predictive of glycemic dysregulation [2].

Table 2: Metabolic Phenotypes Associated with Elongation of Very Long-Chain Fatty Acid Family Member 6 Manipulation in Preclinical Models

InterventionModel SystemMetabolic PhenotypeKey Mechanistic Insights
Global knockoutHigh-fat/high-sucrose diet• Protection from insulin resistance • Unchanged obesity • Hepatic steatosis similar to wild-type• Reduced hepatic diacylglycerol/protein kinase C epsilon activation • Restored insulin receptor substrate 2/Akt signaling • Suppressed sterol regulatory element-binding protein 1c targets
Global knockoutdb/db mice• Improved hyperglycemia • Enhanced glucose-stimulated insulin secretion • Increased β-cell mass• Reduced islet oleic acid content • Lowered triglyceride accumulation • Attenuated endoplasmic reticulum stress/inflammation
Liver-specific knockoutHigh-sucrose diet• Enhanced hepatic insulin sensitivity • Reduced C18:0-ceramide• Decreased stearoyl-CoA desaturase 1-dependent ceramide synthesis
Transgenic overexpressionHigh-fat diet• Exacerbated insulin resistance • Accelerated nonalcoholic steatohepatitis• Increased NLR family pyrin domain-containing 3 inflammasome activation • Elevated oxidative stress markers

Human studies corroborate these mechanisms: liver biopsies from nonalcoholic steatohepatitis patients show positive correlations between Elongation of Very Long-Chain Fatty Acid Family Member 6 expression, hepatosteatosis severity, and inflammatory markers [5]. The enzyme’s product (C18:0) serves as a precursor for ceramide synthesis, and increased C18:0-ceramide in lipotoxic conditions further disrupts insulin signaling and promotes apoptosis [6].

Rationale for Targeting Elongation of Very Long-Chain Fatty Acid Family Member 6 in Insulin Resistance and Obesity-Associated Disorders

The dissociation between lipid accumulation and insulin resistance in Elongation of Very Long-Chain Fatty Acid Family Member 6-deficient models provides a compelling therapeutic rationale. Unlike global suppression of lipogenesis (e.g., via fatty acid synthase inhibitors), Elongation of Very Long-Chain Fatty Acid Family Member 6 inhibition specifically modulates fatty acid composition:

  • Selective Substrate Accumulation: Elongation of Very Long-Chain Fatty Acid Family Member 6 knockout increases palmitoleic acid (C16:1n-7) and cis-vaccenic acid (C18:1n-7), which enhance insulin sensitivity through peroxisome proliferator-activated receptor γ-mediated pathways [3] [6].
  • Downstream Signaling Modulation: Reduced C18:0 availability decreases diacylglycerol/protein kinase C epsilon activation in hepatocytes and ceramide synthesis in pancreatic β-cells, preserving insulin receptor substrate 2 function and β-cell viability [5] [6].
  • Inflammasome Regulation: Lower C18:0 abundance attenuates NLR family pyrin domain-containing 3 inflammasome priming in Kupffer cells, interrupting inflammation-fibrosis cascades in nonalcoholic steatohepatitis [5].

Pharmacological inhibition of Elongation of Very Long-Chain Fatty Acid Family Member 6 (e.g., using Elongation of Very Long-Chain Fatty Acid Family Member 6 inhibitor 1) recapitulates genetic ablation phenotypes. In diet-induced obese mice, Elongation of Very Long-Chain Fatty Acid Family Member 6 inhibitor 1 reduces hepatic C18:0 and C18:1n-9 content by >40%, concurrently improving glucose tolerance and insulin sensitivity without altering body weight [3]. Notably, this occurs despite persistent hepatic steatosis, confirming that fatty acid composition—not triglyceride quantity—determines metabolic outcomes.

The therapeutic window for Elongation of Very Long-Chain Fatty Acid Family Member 6 inhibition appears favorable due to functional redundancy in some tissues: vaccenic acid (C18:1n-7) can substitute for oleic acid (C18:1n-9) in membrane phospholipids and triglyceride synthesis without compromising cell viability [3] [6]. Consequently, Elongation of Very Long-Chain Fatty Acid Family Member 6 represents a node for metabolic precision medicine, modulating lipotoxicity while maintaining essential lipid functions.

Properties

Product Name

Elovl6-IN-1

IUPAC Name

5,5-dimethyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydroindole-2,4-dione

Molecular Formula

C27H24F3N3O3

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C27H24F3N3O3/c1-16-20(23(35)33(31-16)18-12-8-5-9-13-18)26(27(28,29)30)21-19(14-15-25(2,3)22(21)34)32(24(26)36)17-10-6-4-7-11-17/h4-13,31H,14-15H2,1-3H3

InChI Key

YLZCSZJXSITBSE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CCC(C4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CCC(C4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.